5-Methylidene-2-methylsulfanylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-2-methylsulfanylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and chemical importance. This compound is characterized by the presence of a methylidene group at the 5-position and a methylsulfanyl group at the 2-position of the pyrimidine ring, along with a ketone functional group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-methylsulfanylpyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate. This reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-2-methylsulfanylpyrimidin-4-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group at the 2-position can be substituted by nucleophiles such as morpholine or hydrazine.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and hydrazine, and the reactions are typically carried out in solvents such as ethanol or methanol under reflux conditions.
Cyclization: Cyclization reactions may require the use of bases such as sodium ethoxide and are often conducted under reflux conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Methylidene-2-methylsulfanylpyrimidin-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Methylidene-2-methylsulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones: These compounds share a similar structure but have different substituents at the 6-position.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a fused pyrimidine ring system and exhibit similar biological activities.
Uniqueness
5-Methylidene-2-methylsulfanylpyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H6N2OS |
---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
5-methylidene-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C6H6N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1H2,2H3 |
InChI-Schlüssel |
YHPZPPAADMBJAI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)C(=C)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.